molecular formula C10H12 B1582527 o-Isopropenyltoluene CAS No. 7399-49-7

o-Isopropenyltoluene

Cat. No.: B1582527
CAS No.: 7399-49-7
M. Wt: 132.2 g/mol
InChI Key: OGMSGZZPTQNTIK-UHFFFAOYSA-N
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Description

O-Isopropenyltoluene is a useful research compound. Its molecular formula is C10H12 and its molecular weight is 132.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54362. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization Processes

o-Isopropenyltoluene exhibits specific behaviors in polymerization processes. For instance, in the presence of AlCl3, this compound forms dimers such as 2,4-di-(o-tolyl)-4-methyl-l-hexene. This demonstrates its potential in creating specific polymer structures with desired properties (Sadykhov & Khanlarov, 1979).

Enantioselective Metabolism Studies

Research involving 4-isopropenyltoluene in rabbits has led to the isolation of several optically active metabolites. These studies are crucial in understanding the metabolic pathways and enantiomeric ratios of such compounds, which can have implications in pharmacology and toxicology (Matsumoto, Ishida, Takeda, & Yagi, 1994).

Atmospheric Science Research

Studies on secondary organic aerosol (SOA) formation often include this compound as a component. Understanding its role in SOA formation contributes to a better grasp of atmospheric chemistry and air quality modeling, especially in assessing the contributions of various hydrocarbons to ambient organic carbon concentrations (Kleindienst et al., 2007).

Catalysis and Chemical Synthesis

Research on Lewis-acid catalyzed reactions has involved 2-isopropenylaniline, a derivative of isopropenyltoluene. This has implications in the synthesis of complex organic compounds like 2,2,4-trisubstituted 1,2-dihydroquinolines, showcasing its role in synthetic chemistry (Edwards, Ringgenberg, & Jones, 1998).

Glycosyl Transfer Research

o-Isopropenyl glycosides, which can be derived from this compound, are studied for their role in glycosyl transfer reactions. Such studies are important in the field of carbohydrate chemistry, particularly in synthesizing complex sugar structures like trisaccharides (Chenault & Castro, 1994).

Applications in Fuel and Gasoline Production

Research into high-octane gasoline production involves the use of derivatives of this compound. The quality of gasoline produced, particularly in terms of oxidation stability and environmental impact, is a key area of study in this context (Abdellatief, Ershov, & Kapustin, 2020).

Properties

IUPAC Name

1-methyl-2-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-8(2)10-7-5-4-6-9(10)3/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMSGZZPTQNTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224781
Record name o,alpha-Dimethylstyrene
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7399-49-7, 26444-18-8
Record name o-Isopropenyltoluene
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Record name o,alpha-Dimethylstyrene
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Record name o-Isopropenyltoluene
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Record name o,alpha-Dimethylstyrene
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Record name O,α-dimethylstyrene
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Record name α ,2-Dimethylstyrene
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Record name O,ALPHA-DIMETHYLSTYRENE
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Synthesis routes and methods

Procedure details

90 g of isopropenyltoluene, 10 g of C5 fraction (n-pentane/isoprene/1,3-pentadiene/cyclopentadiene=5/6/3/3) obtained by thermal cracking of petroleum naphtha, and 150 g of toluene were charged into an autoclave, and the mixture was reacted by adding in drops, as a catalyst, 1.5 g of BF3 phenol complex over a period of about 10 minutes, keeping the temperature at 0° C. while stirring. Then, the stirring was continued for another 3 hours. Then, 50 ml of a 5 wt % aqueous sodium hydroxide solution was added, and after the mixture was vigorously stirred for 30 minutes to decompose the catalyst, the aqueous phase was separated and polymer oil was obtained. Further, after the polymer oil was washed with water until it became neutral, and the unreacted oil and solvent were distilled off under reduced pressure with heating to obtain a hydrocarbon resin in the form of a white lump. This resin had a softening point Tm of 125° C., a number average molecular weight of 1150, and a weight average molecular weight Mw of 1950.
Name
n-pentane isoprene 1,3-pentadiene cyclopentadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum naphtha
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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